(4-Formylphenyl)phosphonic acid
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Overview
Description
(4-Formylphenyl)phosphonic acid is an organophosphorus compound with the molecular formula C7H7O4P. It is characterized by a phosphonic acid group attached to a benzene ring substituted with a formyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Formylphenyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of 4-formylbenzyl chloride with triethyl phosphite, followed by hydrolysis. Another method includes the oxidation of 4-formylphenylphosphine oxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis, is often employed for efficient production .
Chemical Reactions Analysis
Types of Reactions: (4-Formylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The phosphonic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are employed for esterification or amidation reactions.
Major Products:
Oxidation: 4-Carboxyphenylphosphonic acid.
Reduction: 4-Hydroxymethylphenylphosphonic acid.
Substitution: Various esters and amides of this compound.
Scientific Research Applications
(4-Formylphenyl)phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Formylphenyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing it to bind to enzymes and receptors that recognize phosphate-containing substrates. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Phenylphosphonic acid: Lacks the formyl group, making it less versatile in certain chemical reactions.
(4-Carboxyphenyl)phosphonic acid: Contains a carboxyl group instead of a formyl group, affecting its reactivity and applications.
(4-Hydroxymethylphenyl)phosphonic acid:
Uniqueness: (4-Formylphenyl)phosphonic acid is unique due to the presence of both a formyl group and a phosphonic acid group, providing a combination of reactivity and functionality that is not found in other similar compounds. This makes it particularly valuable in the synthesis of complex molecules and materials .
Properties
CAS No. |
651302-88-4 |
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Molecular Formula |
C7H7O4P |
Molecular Weight |
186.10 g/mol |
IUPAC Name |
(4-formylphenyl)phosphonic acid |
InChI |
InChI=1S/C7H7O4P/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H2,9,10,11) |
InChI Key |
MWINBBRLATVQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)P(=O)(O)O |
Origin of Product |
United States |
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